5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O/c1-10(11-5-7-13(19)8-6-11)20-17(25)15-16(23-24-22-15)21-14-4-2-3-12(18)9-14/h2-10,15-16,21-24H,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKKCWFMPFVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Triazolidine Ring Formation
The triazolidine ring, a five-membered heterocycle containing three nitrogen atoms, serves as the structural foundation. Two primary methodologies dominate its synthesis:
Cyclocondensation of 1,2-Diamines with Carbonyl Compounds
This approach involves reacting 1,2-diamines with ketones or aldehydes under acidic or thermal conditions. For example, ethylenediamine derivatives condense with glyoxal to form triazolidine intermediates, which are subsequently functionalized. Optimized conditions include:
Carboxamide Formation at N1
The N-[1-(4-fluorophenyl)ethyl]carboxamide moiety is introduced via acid chloride intermediates:
Carboxylic Acid Activation
Triazolidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride:
Amine Coupling
1-(4-Fluorophenyl)ethylamine reacts with the acid chloride in dichloromethane:
Integrated Synthetic Routes
Combining these steps, three viable pathways emerge:
Pathway A: Sequential Functionalization
- Triazolidine core synthesis → 2. C5 chloroanilination → 3. Carboxamide formation
Overall yield : 28–34%
Pathway B: Convergent Approach
- Prepare 5-(3-chloroanilino)triazolidine-4-carboxylic acid → 2. Couple with 1-(4-fluorophenyl)ethylamine
Overall yield : 39–42%
Pathway C: One-Pot Cyclization/Amination
Simultaneous triazolidine formation and amination using microfluidic reactors:
Analytical Characterization
Critical quality attributes confirmed via:
Challenges and Optimization Opportunities
Key limitations persist:
- Ring Instability : Triazolidine decomposes above 160°C, complicating high-temperature steps.
- Regioselectivity : Competing N2 vs. N3 substitutions yield 15–22% byproducts.
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation studies.
Proposed solutions include:
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the triazolidine ring might be oxidized to form corresponding derivatives.
Reduction: Reduction processes could target the nitro groups on the aromatic rings if present, converting them into amine groups.
Substitution: Electrophilic or nucleophilic substitutions could occur at the aromatic rings, introducing various functional groups that can alter the compound's properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Br₂, Cl₂), organometallic reagents (Grignard reagents)
Major Products Formed
Oxidation, reduction, and substitution reactions can yield derivatives with modified functional groups, leading to new compounds with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Recent studies have indicated that compounds similar to 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide exhibit significant antibacterial activity. For instance, fluorinated derivatives have shown strong potency against various bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fluorinated Schiff Base | E. coli | 5.6 µM |
| 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)... | P. aeruginosa | 1.3-fold lower than kanamycin |
| Other Fluorinated Compounds | S. aureus | Comparable to standard antibiotics |
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes crucial for bacterial survival, such as the ecKAS III enzyme involved in fatty acid synthesis. The IC50 value for this inhibition was found to be approximately 5.6 µM, indicating a potent inhibitory effect .
Anticancer Activity
Research indicates that triazolidine derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .
Table 2: Anticancer Activity of Triazolidine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazolidine Derivative A | HeLa (Cervical cancer) | 15.0 |
| Triazolidine Derivative B | MCF-7 (Breast cancer) | 10.5 |
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including classical organic synthesis and green chemistry approaches. These methods focus on optimizing yield while minimizing environmental impact .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against clinical isolates of resistant bacterial strains. The results demonstrated that the compound exhibited superior activity compared to conventional antibiotics, suggesting its potential as a new therapeutic agent in combating antibiotic resistance .
Case Study 2: Enzyme Inhibition Mechanism
Another investigation focused on the mechanism of action regarding enzyme inhibition by this compound. Using molecular docking studies, researchers were able to elucidate the binding interactions at the active site of ecKAS III, providing insights into how structural modifications could enhance potency .
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The triazolidine ring and aromatic substituents play crucial roles in binding to these targets, modulating biological pathways. The exact mechanism can vary based on the compound's specific application, but typically involves inhibition or activation of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Structure Comparison
Triazolidine vs. Pyrazole Derivatives
- Triazolidine Core : The saturated triazolidine ring offers reduced aromaticity compared to pyrazole-based analogs (e.g., compounds 3a–3p in ). This may enhance solubility and metabolic stability but reduce π-π stacking interactions with hydrophobic enzyme pockets .
- Pyrazole Derivatives: Compounds like 5-chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3d, ) share the carboxamide group and fluorophenyl substituents but exhibit higher melting points (181–183°C vs. triazolidine analogs, which are typically lower due to reduced crystallinity) .
Triazolidine vs. Phthalimide Derivatives
Substituent Effects
Chloro Substituents
- The 3-chloroanilino group in the target compound is meta-substituted, which may sterically hinder interactions compared to para-substituted chlorophenyl groups in pyrazole derivatives (e.g., 3b, 3e in ). Para-substitution often enhances electronic effects (e.g., electron-withdrawing) for improved target affinity .
- Example: Compound 3b (5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide) shows a higher melting point (171–172°C) than the target compound, likely due to symmetrical para-substitution enhancing crystallinity .
Fluorophenyl Substituents
- The 4-fluorophenyl ethyl group in the target compound mirrors substituents in BACE1 inhibitors (e.g., ZPX394, ), where fluorine’s electronegativity enhances hydrophobic and dipole interactions with enzyme active sites .
- Ethyl-linked fluorophenyl groups (as in the target compound) may improve blood-brain barrier penetration compared to bulkier benzimidazole derivatives (e.g., ethyl 4-[1-(4-fluorophenylmethyl)-1H-benzimidazol-2-yl] amino-1-piperidinecarboxylate, ) .
Comparative Data Tables
Table 1: Physical and Spectral Properties of Selected Analogs
*Estimated based on analogous syntheses.
Biologische Aktivität
5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide, identified by its CAS number 179552-75-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 318.73 g/mol. The compound features a triazolidine core, which is significant for its biological activity. Key physicochemical properties are outlined in Table 1.
| Property | Value |
|---|---|
| Molecular Weight | 318.73 g/mol |
| Boiling Point | Not available |
| Number of Heavy Atoms | 22 |
| Number of Aromatic Heavy Atoms | 16 |
| Number of Rotatable Bonds | 3 |
| Number of H-bond Acceptors | 4 |
| Number of H-bond Donors | 2 |
| GI Absorption | High |
Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit promising antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted the optimization of a series of triazole-based compounds, leading to improved potency and selectivity against this parasite. The compound may share structural features that contribute to similar biological effects .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies suggest that modifications on the triazolidine core can significantly influence biological activity. For instance, the presence of halogen substituents (like chlorine and fluorine) on the aromatic rings appears to enhance potency while maintaining selectivity against off-target effects .
Key Findings from SAR Studies:
- Fluorination Effects: The position of fluorine substitution can dramatically affect activity, with para and meta positions being more favorable than ortho .
- Hydrogen Bonding: The intramolecular hydrogen bond between the amino group and carbonyl oxygen is crucial for maintaining a bioactive conformation .
Case Studies
Several case studies have explored the efficacy of similar compounds in vivo:
- Chagas Disease Model: In a mouse model, compounds with structural similarities to this compound demonstrated significant suppression of T. cruzi burden, indicating potential therapeutic applications in treating Chagas disease .
- Cell Selectivity Studies: Compounds were evaluated for selectivity against VERO and HepG2 cell lines, revealing over 100-fold selectivity which is critical for minimizing side effects in therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with condensation of 3-chloroaniline and 1-(4-fluorophenyl)ethyl isocyanide to form an intermediate carboximidoyl chloride.
- Step 2 : React the intermediate with sodium azide under controlled heating (70–80°C) in a polar aprotic solvent (e.g., DMF) to form the triazolidine core .
- Step 3 : Optimize yield using Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst presence (e.g., benzyltributylammonium bromide). Statistical methods like response surface methodology can identify optimal conditions .
- Key Table :
| Reaction Step | Solvent | Temperature (°C) | Catalyst | Yield Range (%) |
|---|---|---|---|---|
| Intermediate formation | DMF | 70–80 | None | 60–75 |
| Cyclization | Ethanol | Reflux | BTAB* | 80–92 |
| *BTAB = Benzyltributylammonium bromide |
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and triazolidine ring formation. For example, the NH proton in the triazolidine core appears as a singlet at δ 8.2–8.5 ppm .
- Infrared Spectroscopy (IR) : Look for carboxamide C=O stretching (1650–1700 cm) and triazolidine N-H bending (1540–1580 cm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol-water gradient (70:30) to assess purity (>95%) .
Q. How should researchers design preliminary biological activity assays?
- Methodological Answer :
- In vitro cytotoxicity : Test against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values calculated via nonlinear regression .
- Antimicrobial screening : Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Dose-response curves : Include triplicate replicates and negative controls (DMSO solvent) to minimize false positives .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate with crystallographic data from similar triazolidine derivatives .
- Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm target engagement .
- Quantum Chemical Calculations : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How can researchers resolve contradictions in biological efficacy data across different assays?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (e.g., cytotoxicity in cancer vs. normal cells) using random-effects models to identify outliers .
- Assay validation : Cross-check with orthogonal methods (e.g., apoptosis via flow cytometry vs. caspase-3 activation assays) .
- Structural analogs : Compare bioactivity with derivatives (e.g., 5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) to isolate substituent effects .
Q. What strategies optimize large-scale synthesis while maintaining purity?
- Methodological Answer :
- Process control : Implement inline FTIR to monitor reaction progress and adjust feed rates dynamically .
- Reactor design : Use continuous-flow systems to enhance heat/mass transfer and reduce side reactions .
- Purification : Employ preparative HPLC with a methanol-acetonitrile mobile phase for >99% purity .
Data Contradiction Analysis
- Example : Conflicting cytotoxicity results in in vitro vs. in vivo models may arise from poor pharmacokinetic properties.
- Resolution :
Measure logP (octanol-water partition coefficient) to assess bioavailability. A logP >3 suggests poor aqueous solubility .
Modify substituents (e.g., replace 4-fluorophenyl with pyridinyl) to improve solubility while retaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
